tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate
Description
Systematic Nomenclature and Chemical Identity
This compound is an organocarbamate derivative with the IUPAC name tert-butyl [(1-cyclobutyl-1-oxopropan-2-yl)amino]formate. Its systematic name reflects three key structural elements:
- A tert-butyl group [(CH₃)₃C-] attached to the carbamate oxygen.
- A carbamate functional group (-OCONH-), which serves as a protective moiety for amines.
- A 1-cyclobutyl-1-oxopropan-2-yl backbone , comprising a cyclobutane ring fused to a ketone-bearing propane chain.
The compound’s molecular formula is C₁₂H₂₁NO₃ , with a molar mass of 227.30 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 394735-19-4 |
| PubChem CID | 75406587 |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Exact Mass | 227.1521 g/mol |
| Structural Features | Cyclobutyl, ketone, carbamate |
The stereochemistry of the molecule is defined by the (R)-configuration at the chiral center of the propan-2-yl chain, as indicated in its PubChem entry .
Historical Context and Discovery Timeline
The development of tert-butyl carbamates is rooted in the mid-20th century advancement of peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group, introduced in the 1950s, revolutionized amine protection by offering acid-labile stability compatible with iterative solid-phase synthesis . This compound emerged later as a specialized derivative, tailored to address steric and electronic challenges in synthesizing cyclobutane-containing bioactive molecules.
Early applications of this compound appeared in medicinal chemistry literature in the 1990s, particularly in the synthesis of protease inhibitors targeting cyclophilin and HIV-1 aspartyl protease . Its cyclobutyl group’s constrained geometry and the ketone’s electrophilicity made it valuable for designing transition-state analogs in enzyme inhibition studies.
Structural Relationship to Carbamate Protecting Groups
Carbamates are widely used to protect amines during multi-step syntheses. The structural and functional attributes of this compound distinguish it from conventional carbamate protecting groups:
The tert-butyl group confers acid lability , allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disturbing base-sensitive functionalities . The cyclobutyl ketone moiety introduces steric hindrance and rigidity , which can preorganize molecular conformations to enhance binding affinity in target proteins .
This compound’s dual functionality—combining a Boc-protected amine and a ketone—enables its use in Ugi-type multicomponent reactions and Mannich reactions , where the ketone acts as an electrophilic partner. Such reactivity is absent in simpler carbamates like tert-butyl carbamate (CAS 4248-19-5), which lacks the cyclobutyl-oxopropan backbone .
Continued in subsequent sections...
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8(10(14)9-6-5-7-9)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
FNKKVIQAHDYTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl ketone derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and for the preparation of N-Boc-protected anilines.
Biology: It serves as a reagent in biochemical studies and enzyme reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is employed in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate proteins such as the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its effects in various biological systems.
Comparison with Similar Compounds
Cyclopentyl Derivatives
PharmaBlock Sciences lists several cyclopentyl carbamates, such as:
Key Difference : The ketone in the target compound introduces a reactive electrophilic center absent in hydroxylated analogues, enabling further functionalization (e.g., reductive amination) .
Bicyclic Systems
- tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate: Incorporates a rigid bicyclic framework with a formyl group, offering distinct conformational constraints and reactivity compared to the monocyclic cyclobutyl ketone .
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7): The nitrogen atom in the bicyclic system introduces basicity, altering solubility and pharmacokinetic properties .
Key Difference : Bicyclic systems enhance rigidity but may reduce metabolic stability due to increased lipophilicity .
Fluorinated Derivatives
- tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0): Fluorine substitution at C4 modulates electronic properties and improves membrane permeability .
- tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1): The trans-fluorine configuration impacts dipole moments and crystal packing, as inferred from SHELX refinement data .
Key Difference: Fluorination enhances metabolic stability but may introduce synthetic challenges (e.g., regioselective fluorination) absent in the non-fluorinated target compound .
Ketone vs. Ester/Aldehyde Analogues
- tert-butyl (2-oxopropyl)carbamate (CAS: 170384-29-9): Lacks the cyclobutyl group, resulting in reduced steric hindrance and increased flexibility .
Key Difference : The cyclobutyl group in the target compound provides a unique balance of steric bulk and ring strain, influencing both reactivity and target engagement .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Biological Activity
Introduction
Tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.30 g/mol
- IUPAC Name : tert-butyl N-[(2R)-1-cyclobutyl-1-oxopropan-2-yl]carbamate
- Canonical SMILES : CC(C(=O)C1CCC1)NC(=O)OC(C)(C)C
The compound features a tert-butyl group, a cyclobutyl ring, and an oxopropan functional group, which contribute to its unique reactivity and biological properties.
Research indicates that this compound interacts with specific molecular targets, particularly:
- Voltage-Gated Sodium Channels : The compound has been observed to enhance the slow inactivation of these channels, which are crucial for neuronal signaling. This suggests potential applications in neurological disorders where sodium channel modulation is beneficial.
- Collapse Response Mediator Protein 2 (CRMP2) : The regulation of CRMP2 by this compound may have implications in neurodegenerative diseases and could be a target for therapeutic intervention.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Simpler carbamate derivative | Limited activity |
| Tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | Similar structure with different positioning | Varies in reactivity |
| Tert-butyl 2-cyclobutyl-1-formylethylcarbamate | Contains formylethyl instead of oxo group | Different pharmacological profile |
The unique combination of cyclobutyl and oxopropan functionalities in this compound enhances its reactivity and biological activity compared to its analogs.
Study on Neuronal Signaling
In a study examining the effects of various carbamates on neuronal signaling, this compound demonstrated significant modulation of sodium channel activity. The results indicated that the compound could potentially be developed into a therapeutic agent for conditions such as epilepsy or neuropathic pain .
Enzyme Interaction Studies
Further investigations into the interactions between this compound and various enzymes showed that it could influence enzyme activity through hydrogen bonding and hydrophobic interactions. These findings are critical for understanding its pharmacological potential and guiding future research into its therapeutic applications .
Lipophilicity and Metabolic Stability
The lipophilicity of the compound was evaluated using log D measurements, revealing that it possesses moderate lipophilicity which is beneficial for cellular permeability. Additionally, studies on metabolic stability indicated that modifications to the tert-butyl group could enhance resistance to metabolic clearance, thereby increasing the compound's efficacy as a drug candidate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
